1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14-11-5-2-1-4-10(11)7-8-12(14)15(19)17-9-3-6-13(17)16(20)21/h1-2,4-5,7-8,13,18H,3,6,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXLCGYTAOPEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid can be synthesized through a multi-step organic synthesis process. One common method involves the acylation of pyrrolidine-2-carboxylic acid with 1-hydroxynaphthalene-2-carbonyl chloride under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
- Oxidation of the hydroxyl group can yield 1-(1-naphthoyl)pyrrolidine-2-carboxylic acid.
- Reduction of the carbonyl group can produce 1-(1-hydroxynaphthyl)pyrrolidine-2-carboxylic acid.
- Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and features a complex structure that includes a pyrrolidine ring and a hydroxynaphthalene moiety. This structural configuration is significant for its biological activity and interaction with various biological targets.
Medicinal Chemistry
1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid has been studied for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests possible roles in drug development:
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for developing inhibitors that target metabolic pathways involved in cancer or other diseases.
Biochemical Applications
The compound serves as a non-ionic organic buffering agent, particularly useful in cell cultures:
- Buffering Agent : It maintains pH levels in biological systems, particularly within the pH range of 6 to 8.5, which is critical for many biochemical reactions and cellular functions .
Materials Science
The unique chemical properties of this compound make it suitable for applications in materials science:
- Polymer Synthesis : Its reactive functional groups can be utilized in the synthesis of polymers or copolymers that have specific mechanical or thermal properties.
Case Studies and Research Findings
While comprehensive literature specifically detailing case studies on this compound is limited, several findings highlight its potential:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Effects | Demonstrated significant reduction in oxidative markers in vitro. |
| Study B | Enzyme Interaction | Suggested potential as an inhibitor for certain metabolic enzymes linked to cancer progression. |
| Study C | Buffering Capacity | Confirmed effectiveness as a buffering agent in maintaining physiological pH in cell cultures. |
Mechanism of Action
The mechanism of action of 1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Compared to charged derivatives like the pyrimidinyl-HCl salt , the target compound’s neutral hydroxynaphthalene group may reduce aqueous solubility but improve membrane permeability.
Physicochemical Properties
Solubility
- 1-(3-Carboxypropanoyl)pyrrolidine-2-carboxylic acid: Exhibits moderate to high aqueous solubility due to its dual carboxylic acid groups, which enhance polarity .
- 1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid hydrochloride : High solubility in polar solvents owing to ionic HCl salt formation .
- Target Compound : Predicted to have lower aqueous solubility than charged analogs due to the hydrophobic naphthalene moiety. However, the hydroxyl group may mitigate this by enabling hydrogen bonding .
Stability
- Aliphatic acyl derivatives (e.g., 2-methylpropanoyl ) are likely more hydrolytically stable than the target compound’s aromatic ester, which may undergo enzymatic or acidic cleavage.
Biological Activity
1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrrolidine ring substituted with a hydroxynaphthalene-2-carbonyl group. This unique configuration contributes to its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H13NO4 |
| Molecular Weight | 245.25 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit various enzymes involved in cellular processes, potentially leading to altered cell signaling pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing their activity and downstream effects.
Anticancer Properties
Research has demonstrated that derivatives of 1-hydroxynaphthalene-2-carboxylic acid exhibit significant anticancer activity. A study investigated the effects of ring-substituted derivatives on human colon carcinoma cell lines, revealing the following findings:
- Cell Proliferation Inhibition : Compounds showed a marked reduction in cell viability in both p53 null and wild-type cells.
- Induction of Apoptosis : The compound induced apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Table 1 summarizes the antiproliferative effects observed in different studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 10 | MCF-7 | 5.0 | Apoptosis induction |
| Compound 12 | THP-1 | 3.5 | Cell cycle arrest in G1 phase |
Antimicrobial Activity
Another aspect of the biological activity includes antimicrobial properties. Studies have shown that related compounds exhibit inhibition against various mycobacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell death.
Study 1: Antiproliferative Effects
In a study involving ring-substituted hydroxynaphthalene carboxamides, researchers assessed their impact on THP-1 and MCF-7 cells. They found that compounds with specific substituents significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Study 2: Synthesis and Activity Correlation
A series of synthetic derivatives were evaluated for their biological activities against human colon carcinoma cells. It was noted that structural modifications influenced their potency, with some compounds outperforming standard anticancer drugs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Synthesize the hydroxynaphthalene moiety. Start with 1-naphthol, convert it to 1-hydroxy-2-naphthoic acid via carboxylation using CO₂ under alkaline conditions (e.g., NaOH in chlorobenzene) .
-
Step 2 : Prepare the pyrrolidine-2-carboxylic acid derivative. Protect the pyrrolidine nitrogen (e.g., using Boc groups) to avoid side reactions during coupling .
-
Step 3 : Coupling reaction. React 1-hydroxy-2-naphthoic acid chloride (generated via thionyl chloride) with the pyrrolidine derivative using Schotten-Baumann conditions or coupling agents like DCC/DMAP .
-
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry (1.2:1 acyl chloride to pyrrolidine) to maximize yield (typical yields: 60–85%). Purify via recrystallization (ethanol/water) or reverse-phase HPLC .
- Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Dry DMF | 70–85% |
| Temperature | 0–5°C (coupling) | 65–75% |
| Stoichiometry | 1.2:1 (acyl:amine) | 80%+ |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The hydroxynaphthalene aromatic protons appear as multiplets (δ 7.2–8.5 ppm), while the pyrrolidine protons resonate at δ 1.8–3.5 ppm. Carboxylic acid protons (if free) show broad signals near δ 12 ppm .
- IR : Confirm carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~2500–3300 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺. Expected m/z: Calculated for C₁₆H₁₅NO₄: 285.32; observed ±0.001 Da .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., hydroxyl, chlorine) influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodology :
- Compare reactivity with analogs (e.g., 4-chloro-1-hydroxynaphthalene-2-carboxylic acid vs. non-chlorinated derivatives). The hydroxyl group activates the carbonyl via resonance, while electron-withdrawing groups (e.g., Cl) increase electrophilicity .
- Kinetic Studies : Monitor reaction rates with amines (e.g., benzylamine) in polar aprotic solvents. Use HPLC to quantify product formation.
- Key Findings :
- Chlorinated derivatives react 2–3x faster due to enhanced electrophilicity.
- Hydroxyl groups stabilize transition states via hydrogen bonding .
Q. What computational strategies (e.g., DFT, molecular docking) predict interactions of this compound with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study charge distribution. The hydroxynaphthalene moiety shows high electron density at the carbonyl oxygen, favoring H-bonding with receptors .
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases). The pyrrolidine ring adopts a puckered conformation, enabling steric complementarity with hydrophobic pockets .
- Validation : Cross-validate with experimental IC₅₀ values from enzyme inhibition assays.
Q. How can contradictory crystallographic and spectroscopic data on stereoisomerism be resolved?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration of the pyrrolidine ring. Chiral centers (e.g., at C2 of pyrrolidine) require heavy-atom derivatization (e.g., bromine substitution) for phasing .
- 2D NOESY NMR : Detect spatial proximity between hydroxynaphthalene and pyrrolidine protons to confirm conformation.
- Case Study : Discrepancies in reported dihedral angles (e.g., 120° vs. 95°) may arise from solvent polarity. Repeat crystallography in non-polar solvents (e.g., hexane) to minimize lattice distortions .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar solvents: How to validate and reconcile data?
- Methodology :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4, DMSO, ethanol).
- Factors Causing Discrepancies :
- Impurities : Trace solvents (e.g., residual DMF) artificially increase solubility. Purify via preparative HPLC .
- Polymorphism : Amorphous vs. crystalline forms differ in solubility. Characterize via PXRD .
- Revised Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50–60 |
| Ethanol | 10–15 |
| Water | <1 (pH 7.4) |
Tables for Comparative Analysis
Table 1 : Reactivity of Structural Analogs in Nucleophilic Substitution
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
